N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide is a heterocyclic amide derivative. This compound is notable for its unique structure, which includes a thiophene ring substituted with a cyano group and a benzamide moiety with a methylsulfonyl group.
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit various biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different substituent on the benzamide moiety.
N-(thiophen-2-yl)nicotinamide derivatives: Similar thiophene ring but with a nicotinamide moiety instead of benzamide.
Uniqueness
N-(3-cyanothiophen-2-yl)-2-methanesulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-20(17,18)11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-19-13/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCXBKQJHKSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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